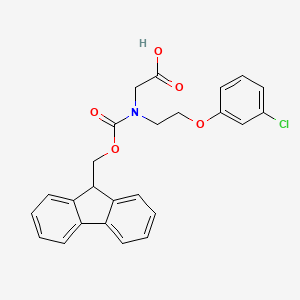
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is a compound used in various scientific research fields, particularly in organic chemistry and biochemistry. It is a derivative of glycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-chlorophenoxyethyl moiety. This compound is often utilized in peptide synthesis and other applications requiring specific chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH typically involves several steps:
Protection of Glycine: Glycine is first protected with an Fmoc group to prevent unwanted reactions at the amino group.
Formation of the 3-Chlorophenoxyethyl Moiety: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxyethyl group.
Coupling Reaction: The protected glycine is then coupled with the 3-chlorophenoxyethyl group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH undergoes various chemical reactions, including:
Substitution Reactions: The 3-chlorophenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Deprotection Reactions: The primary product is the deprotected glycine derivative, which can be further modified or used in peptide synthesis.
Scientific Research Applications
Chemistry
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is widely used in peptide synthesis, serving as a building block for creating complex peptides and proteins. Its unique structure allows for specific modifications, making it valuable in the development of novel compounds.
Biology
In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological pathways and mechanisms.
Medicine
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to be selectively modified makes it a useful tool in creating targeted treatments.
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The 3-chlorophenoxyethyl group can interact with specific molecular targets, affecting biological pathways and processes. The Fmoc group serves as a protective group during synthesis, ensuring selective reactions at desired sites.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A simpler derivative of glycine without the 3-chlorophenoxyethyl group.
Fmoc-(2-phenoxyethyl)-Gly-OH: Similar structure but with a phenoxyethyl group instead of a 3-chlorophenoxyethyl group.
Uniqueness
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is unique due to the presence of the 3-chlorophenoxyethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modifications and interactions.
Properties
Molecular Formula |
C25H22ClNO5 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenoxy)ethyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H22ClNO5/c26-17-6-5-7-18(14-17)31-13-12-27(15-24(28)29)25(30)32-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,29) |
InChI Key |
IPWXUMIZNBNCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCOC4=CC(=CC=C4)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















